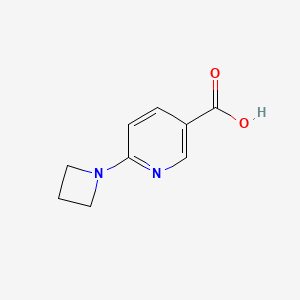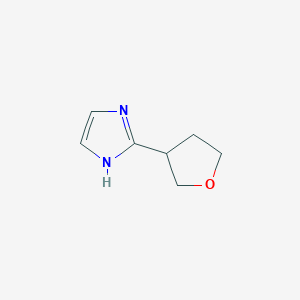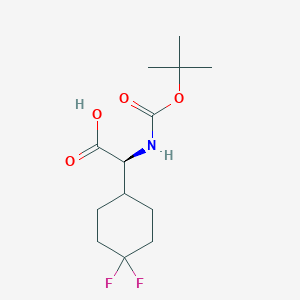
2-fluoro-6-(4-méthyl-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a pyrazole ring
Applications De Recherche Scientifique
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biological systems.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets through key hydrogen bonding interactions .
Biochemical Pathways
Similar compounds have been shown to affect the suzuki–miyaura coupling pathway .
Result of Action
Similar compounds have been shown to exhibit improved drug potency toward certain enzymes .
Action Environment
Similar compounds have been shown to exhibit different packing patterns in different environments .
Analyse Biochimique
Biochemical Properties
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine involves several key interactions at the molecular level. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their function. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can activate or repress gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term effects observed in in vitro and in vivo studies include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine .
Metabolic Pathways
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-fluoropyridine with 4-methyl-1H-pyrazole under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides or other oxidized derivatives.
Reduction: Piperidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-6-(1H-pyrazol-1-yl)pyridine: Lacks the methyl group on the pyrazole ring.
2-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridine: Has a chlorine atom instead of a fluorine atom.
2-fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a fluorine atom and a methyl-substituted pyrazole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-fluoro-6-(4-methylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNYQMZUSXPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)
![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)





![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)

